molecular formula C10H8ClF3N2O2 B6178917 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride CAS No. 2580232-89-7

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride

Cat. No.: B6178917
CAS No.: 2580232-89-7
M. Wt: 280.6
InChI Key:
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Description

2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with trifluoroacetic acid under acidic conditions to form the benzimidazole core.

    Introduction of Acetic Acid Moiety: The benzimidazole derivative is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid moiety.

    Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of derivatives with modified biological activities.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation to form N-oxides or reduction to yield dihydrobenzimidazole derivatives.

    Condensation Reactions: The acetic acid moiety can react with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

    Amides and Esters: Formed through condensation reactions with amines and alcohols, respectively.

    N-Oxides: Resulting from oxidation of the benzimidazole core.

    Substituted Derivatives: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its antimicrobial and antiviral activities . It is being investigated for its potential to inhibit bacterial and viral enzymes, making it a candidate for developing new antibiotics and antiviral drugs.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzimidazole: Lacks the acetic acid moiety but shares the trifluoromethyl and benzimidazole functionalities.

    2-(Trifluoromethyl)-1H-benzimidazole-5-carboxylic acid: Contains a carboxylic acid group at a different position on the benzimidazole ring.

    2-(Trifluoromethyl)-1H-benzimidazole-7-carboxylic acid: Another positional isomer with a carboxylic acid group.

Uniqueness

2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination enhances its chemical stability, bioavailability, and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

2580232-89-7

Molecular Formula

C10H8ClF3N2O2

Molecular Weight

280.6

Purity

95

Origin of Product

United States

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